
N-(1-丙基-4-哌啶基)环丁烷甲酰胺
描述
Synthesis Analysis
The synthesis of analogues to N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide involves sophisticated chemical procedures aimed at exploring the compound's potential in drug discovery. One approach includes the design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, demonstrating the compound's larger size and increased conformational flexibility compared to parent heterocycles, highlighting its utility as a building block for lead optimization programs (Feskov et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of derivatives related to N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide, such as those involving cyclobutanes, reveals insights into their geometric configuration. X-ray diffraction studies confirm the products' molecular geometry, indicating their potential as lead compounds in drug development due to their structural features (Feskov et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide and its analogues demonstrate a range of activities. For instance, the ytterbium triflate-catalyzed synthesis of alkoxy-substituted donor-acceptor cyclobutanes exhibits high trans stereoselectivity, indicating a potential pathway for the synthesis of piperidines, which are structurally related to N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide (Moustafa & Pagenkopf, 2010).
Physical Properties Analysis
The physical properties of compounds structurally similar to N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide are significantly influenced by their molecular structure. The conformational flexibility, indicated by exit vector plot analysis, suggests that these compounds may exhibit unique physical properties conducive to their application in drug discovery and development (Feskov et al., 2019).
Chemical Properties Analysis
The chemical properties of N-(1-propyl-4-piperidinyl)cyclobutanecarboxamide and its derivatives, such as reactivity and stability, are pivotal for their application in pharmaceuticals. For example, the synthesis of piperidines from donor-acceptor cyclobutanes indicates a versatile reactivity pattern that could be exploited for the development of new therapeutic agents (Moustafa & Pagenkopf, 2010).
科学研究应用
药理性质的调节
人们研究了将氟原子选择性引入 N-烷基-哌啶-甲酰胺(如 N-(1-丙基-4-哌啶基)环丁烷甲酰胺)中对药理性质的影响。这些修饰旨在探索碱性、亲脂性和水溶性,这对于开发罗哌卡因和左布比卡因等局部麻醉剂非常重要。发现氟化显着调节了这些性质,为药物化学提供了见解 (Vorberg 等人,2016)。
抗惊厥活性探索
与 N-(1-丙基-4-哌啶基)环丁烷甲酰胺密切相关的 2-哌啶羧酸衍生物的研究揭示了它们的抗惊厥活性潜力。结构修饰和类似物的研究提供了对构效关系的见解,这对于强直阵挛性和部分性癫痫发作的治疗至关重要 (何等人,2001)。
哌啶类的立体选择性合成
三氟甲磺酸镱催化的烷氧基取代供体-受体环丁烷的合成,然后与亚胺进行偶极环加成,展示了一种以高反式立体选择性生成哌啶类的方法。这种合成方法突出了环丁烷衍生物在生成结构复杂的哌啶类中的多功能性 (穆斯塔法与佩根科普夫,2010)。
电化学氨氧基介导的 α-氰化
开发了一种用于氰化仲胺哌啶类(包括 N-(1-丙基-4-哌啶基)环丁烷甲酰胺类似物)的电化学方法,以多样化药物构建模块。这种方法允许在不需要 N-H 键保护的情况下修饰哌啶类,从而促进非天然氨基酸的合成 (伦诺克斯等人,2018)。
药物发现和抗菌评价
基于哌啶和环丁烷骨架的新化合物的发现和合成旨在评估它们在药物发现中的潜力,特别是作为 HIV-1 治疗的 CCR5 拮抗剂和作为抗菌剂。这些研究强调了结构创新在开发新治疗剂中的重要性 (今村等人,2006; 普拉米里等人,2017)。
属性
IUPAC Name |
N-(1-propylpiperidin-4-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-8-15-9-6-12(7-10-15)14-13(16)11-4-3-5-11/h11-12H,2-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFHAOZZHFLRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propylpiperidin-4-yl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4630971.png)
![7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4630977.png)
![2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4630982.png)
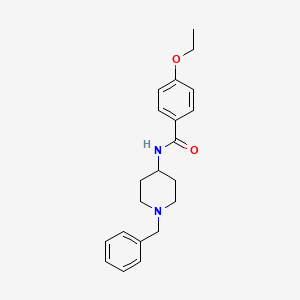
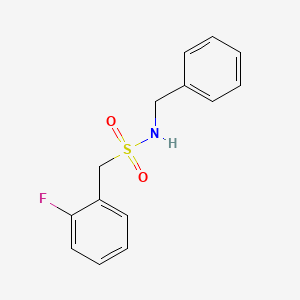
![ethyl 4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4630996.png)
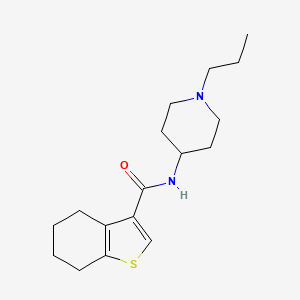
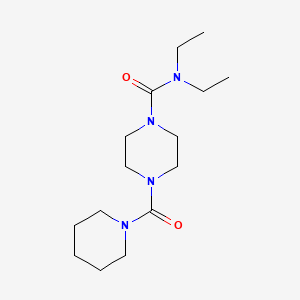
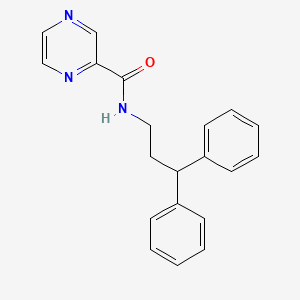
![N-(2-bromophenyl)-N'-[1-(4-tert-butylphenyl)ethyl]urea](/img/structure/B4631014.png)
![N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631018.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4631057.png)